2-((Tosyloxy)amino)ethanamine

Purity Specification Quality Control Chemical Procurement

Researchers requiring sequential, orthogonal functionalization often face delays when sourcing intermediates with incompatible protecting group strategies. 2-((Tosyloxy)amino)ethanamine (CAS 175205-36-4) resolves this by integrating a nucleophilic primary amine and an electrophilic tosyloxy leaving group in a single, small-molecule scaffold. • Enables step-efficient synthesis of heteroaryloxypropanolamines and PROTAC linkers without transient protection. • Favorable LogP (0.95) and inherent sulfonate solubility facilitate reactions in polar media and improve pharmacokinetic profiles of final conjugates. • Supplied at ≥95% purity from multiple qualified sources, ensuring batch-to-batch consistency for library synthesis.

Molecular Formula C9H14N2O3S
Molecular Weight 230.29 g/mol
CAS No. 175205-36-4
Cat. No. B066805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tosyloxy)amino)ethanamine
CAS175205-36-4
Molecular FormulaC9H14N2O3S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)ONCCN
InChIInChI=1S/C9H14N2O3S/c1-8-2-4-9(5-3-8)15(12,13)14-11-7-6-10/h2-5,11H,6-7,10H2,1H3
InChIKeyRWUMUZOGZPNCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Tosyloxy)amino)ethanamine Procurement Overview


2-((Tosyloxy)amino)ethanamine (CAS 175205-36-4), also known as (2-aminoethyl)amino 4-methylbenzenesulfonate, is a sulfonate ester derivative featuring a reactive tosyloxy (TsO) group linked to an ethane-1,2-diamine backbone. It is classified as a mono-N-sulphonylated diamine [1]. The compound, with molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol, is commercially available from multiple vendors, typically at purities of 95% or higher . It is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis for the construction of more complex molecular architectures, including heterocycles and functionalized amines [2].

Reactive handles Free amine and tosyloxy leaving group for orthogonal reactions
Workflow Multi-step synthesis of heterocycles and functionalized amines
Research use Medicinal chemistry building block and PROTAC linker design

2-((Tosyloxy)amino)ethanamine Selection Rationale


Generic substitution with other diamines or sulfonyl-protected amines is scientifically inadvisable due to the unique combination of a free primary amine and a leaving-group capable tosyloxy moiety in the same small molecule . The tosyloxy group (TsO) is a versatile functional handle for nucleophilic substitution or elimination reactions, while the primary amine can act as a nucleophile or be further derivatized. This dual functionality is critical for its role as a bifunctional building block. Substituting this compound with a simple diamine (e.g., ethylenediamine) would eliminate the tosyloxy leaving group, preventing key synthetic transformations. Conversely, replacing it with a fully protected diamine would remove the free amine nucleophile, blocking orthogonal reactions [1]. The specific balance of reactivity and protection provided by this compound is essential for its designated applications.

Simple diamines Lack the tosyloxy leaving group, preventing key substitution reactions.
Fully protected diamines Remove the free amine nucleophile, blocking orthogonal transformations.
Other sulfonylated amines May not provide the same balance of reactivity and steric profile.

2-((Tosyloxy)amino)ethanamine Quantitative Evidence


Comparative Purity from Commercial Sources

The commercial standard for 2-((Tosyloxy)amino)ethanamine is a minimum purity of 95%, as specified by major suppliers like Thermo Scientific and CymitQuimica . This compares favorably to many custom-synthesized or niche building blocks, where purity can be variable or undefined. The documented purity level ensures a reliable starting material for reproducible synthesis. For comparison, some generic amine building blocks are offered at lower purities (e.g., 90%), which can introduce impurities that complicate reactions and reduce yields .

Purity specification
Reported
≥95% (≥5% higher than generic amines)
Higher purity may reduce side-reaction risk in synthesis.
Verify with lot-specific certificate.
Purity Specification Quality Control Chemical Procurement

Physicochemical Property Profile

The calculated partition coefficient (LogP) of 2-((Tosyloxy)amino)ethanamine is 0.95 [1], indicating a balanced hydrophilicity/lipophilicity profile favorable for bioavailability. Its polar surface area (PSA) is 81 Ų [1]. These values can be compared to typical drug-like molecules where a LogP between 0 and 5 and a PSA < 140 Ų are often desirable for oral absorption and membrane permeability [2]. Its calculated properties place it within favorable ranges, unlike some closely related analogs such as N-tosyl-ethylenediamine (LogP approx. 0.5, PSA approx. 75 Ų), where the slightly lower LogP may limit membrane permeability for certain applications.

Lipophilicity (LogP)
Class-level
0.95 (N-tosyl-ethylenediamine ~0.5)
Moderate lipophilicity may favor membrane permeability.
Calculated values; experimental validation recommended.
LogP Polar Surface Area Physicochemical Properties Drug-likeness

Market Availability and Supply Chain

2-((Tosyloxy)amino)ethanamine is widely available from multiple commercial vendors, with at least 5 distinct suppliers listed on the ChemSpace platform alone [1]. This multi-source availability contrasts with more specialized or custom-synthesized analogs, which may rely on a single supplier, creating a potential bottleneck for research and development. The presence of multiple vendors generally ensures competitive pricing and a more resilient supply chain, with lead times as short as 5 days for some suppliers [1].

Supplier count
Head-to-head
5 suppliers vs single-source analogs
Multi-source availability supports procurement resilience.
Supplier count may vary; verify current listings.
Supply Chain Market Availability Chemical Sourcing

Pricing Benchmark

The cost per gram for 2-((Tosyloxy)amino)ethanamine is documented at €57.00 for a 1g quantity from one supplier and €160.00 for a 5g quantity , which translates to a per-gram cost of €57.00 and €32.00 respectively. This pricing can be compared to a related tosyl-protected diamine, N-tosyl-ethylenediamine, which has a list price of approximately $147.00 for 250mg from another vendor, translating to roughly $588.00 per gram . This represents a >10-fold cost advantage per gram for the target compound in comparable quantities.

Cost per gram
Head-to-head
€32–57/g (N-tosyl-ethylenediamine ~$588/g)
Cost advantage supports exploratory synthesis and scale-up.
List prices; verify for bulk orders.
Pricing Cost Analysis Chemical Economics

Synthetic Utility as Mono-N-Sulphonylated Diamine

The compound is explicitly claimed as a product within a patented process for preparing mono-N-sulphonylated diamines, a class of compounds known for their utility in synthesizing pharmaceuticals and agrochemicals [1]. The patent process describes its preparation by reacting diamines with sulphonyl halides, highlighting its role as a valuable intermediate [1]. While direct comparative yield data for this specific compound vs. an alternative protection strategy is not provided in the patent, the existence of a dedicated, patented process for its class underscores its recognized synthetic value, which may not be matched by non-sulfonylated or bis-sulfonylated analogs that lack the same orthogonal reactivity.

Synthetic utility
Class-level
Claimed as product in US20070259776A1
Patented process supports use as synthetic intermediate.
Qualitative class-level inference; no direct yield comparison.
Synthetic Intermediate Mono-N-sulphonylation Patent Evidence

2-((Tosyloxy)amino)ethanamine Application Scenarios


Heteroaryloxypropanolamine Synthesis

This compound serves as a key building block in the multi-step synthesis of heteroaryloxypropanolamines, a class of compounds with potential applications in cardiovascular therapeutics [1]. Its bifunctional nature allows for the sequential introduction of a heteroaryl group and further amine derivatization, enabling the construction of the target pharmacophore. The well-defined purity (≥95%) and moderate LogP (0.95) of this intermediate contribute to the reproducibility and efficiency of the synthetic route [2].

PROTAC Linker Design

The tosyloxy group is a common leaving group used in the synthesis of PROTAC linkers, particularly those based on polyethylene glycol (PEG) chains [1]. 2-((Tosyloxy)amino)ethanamine can be used to introduce an aminoethyl spacer with a terminal tosylate leaving group, which can then be reacted with a PEG chain or another ligand. Its favorable calculated LogP of 0.95 helps to balance the hydrophilicity of the PEG linker and the lipophilicity of the binding ligands, potentially improving the overall drug-like properties of the final PROTAC molecule [2].

Functionalized Amine Libraries

As a member of the mono-N-sulphonylated diamine class, this compound is a versatile intermediate for generating diverse chemical libraries [1]. The free primary amine can be readily functionalized via amide bond formation, reductive amination, or other transformations, while the tosyloxy group can be displaced by a variety of nucleophiles to introduce further molecular complexity. The compound's multi-source availability and cost-effectiveness (€57.00/g) make it a practical choice for parallel synthesis efforts [2].

Bioactive Conjugates with Improved Solubility

The sulfonate moiety in the compound enhances its solubility in polar solvents, as noted by its commercial profile [1]. This property, combined with its reactive amine and tosyloxy groups, makes it a candidate for creating bioactive conjugates where improved aqueous solubility is desired. Researchers can leverage this inherent solubility to design probes or drug candidates that might otherwise suffer from poor dissolution, a common issue with less polar analogs lacking the sulfonate group.

Application
Selection Property
Validation Focus
Heteroaryloxypropanolamine synthesis
Bifunctional reactivity (amine + tosyloxy)
Stepwise pharmacophore construction
PROTAC linker design
Tosyloxy leaving group and balanced LogP
Linker solubility and target engagement
Functionalized amine libraries
Free amine for diverse derivatization
Library diversity and parallel synthesis
Bioactive conjugates
Sulfonate-enhanced polarity
Aqueous solubility and conjugate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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